molecular formula C10H13BrS B1532124 2-Bromo-3-cyclohexylthiophene CAS No. 241477-71-4

2-Bromo-3-cyclohexylthiophene

Cat. No.: B1532124
CAS No.: 241477-71-4
M. Wt: 245.18 g/mol
InChI Key: PQFJXHGQCXKIAA-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclohexylthiophene (CAS RN: 241477-71-4) is a high-purity brominated thiophene derivative supplied as a clear, colorless to light yellow liquid that requires refrigerated storage under inert gas due to its sensitivity to air, heat, and light . This compound serves as a versatile and critical synthetic intermediate, or building block, in advanced organic synthesis, particularly in the development of novel conjugated materials for electronic and optoelectronic applications . The cyclohexyl substituent on the thiophene ring influences the material's properties, such as solubility and molecular packing, making it valuable for tailoring the performance of resulting polymers and small molecules. In research and development, this compound is primarily used as a key monomer for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Kumada couplings, to construct regioregular thiophene-based conjugated polymers . These polymers are fundamental components in organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer solar cells . Furthermore, the bromine atom at the 2-position provides a reactive site for further functionalization, enabling its use in the synthesis of more complex molecular architectures, such as donor-acceptor copolymers and fused-ring systems designed to have specific band gaps and charge transport characteristics . The purity of this reagent, confirmed to exceed 95.0% by GC analysis, is paramount for achieving consistent and high-performing materials, as trace impurities can act as charge traps, significantly degrading device efficiency and operational stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-3-cyclohexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFJXHGQCXKIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(SC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Cyclohexylthiophene

Direct Bromination of 3-Cyclohexylthiophene (B1363739)

The most straightforward approach to 2-bromo-3-cyclohexylthiophene is the selective bromination of 3-cyclohexylthiophene. Thiophene (B33073) and its derivatives are known to undergo electrophilic substitution reactions, and due to the electron-donating nature of the sulfur atom, substitution typically occurs at the positions adjacent to it (the α-positions). uoanbar.edu.iq

Reagents and Reaction Conditions for Selective Bromination (e.g., N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of thiophenes. researchgate.netmasterorganicchemistry.com It offers an advantage over using molecular bromine (Br₂) as it provides a low, constant concentration of bromine, which helps to minimize side reactions such as the formation of dibrominated products. chadsprep.com The reaction is typically carried out in a suitable solvent, and initiation can be achieved through light or a radical initiator. masterorganicchemistry.comchadsprep.com The mechanism proceeds via a free-radical chain reaction where a bromine radical abstracts a hydrogen atom from the thiophene ring, followed by reaction with Br₂ generated in situ from NBS. masterorganicchemistry.comchadsprep.com

For the synthesis of 2-bromo-3-hexylthiophene, a related compound, N-bromosuccinimide was added slowly to a solution of 3-hexylthiophene (B156222) in a mixture of tetrahydrofuran (B95107) (THF) and hexane (B92381) at a low temperature (-5 °C). rsc.org This method can be adapted for the synthesis of this compound.

Influence of Solvent Systems on Reaction Yield and Selectivity

The choice of solvent can significantly impact the yield and regioselectivity of the bromination reaction. researchgate.netrsc.org In the bromination of phenols with NBS, the ortho:para ratio was found to be greatly influenced by the solvent. rsc.org For the bromination of acetophenone (B1666503) with NBS, dichloromethane (B109758) was found to be the most effective solvent, leading to excellent selectivity for the monobrominated product. researchgate.net Similarly, in the bromination of 2-isopropylphenol (B134262) with NBS, the use of toluene (B28343) as a solvent favored ortho-bromination, while acetonitrile (B52724) favored para-bromination, highlighting the directing effect of the solvent through hydrogen bonding interactions. youtube.com For the bromination of 3-hexylthiophene, a mixture of THF and hexane was utilized. rsc.org The optimal solvent system for the bromination of 3-cyclohexylthiophene would likely need to be determined experimentally to maximize the yield of the desired 2-bromo isomer.

Optimization of Reaction Parameters for Enhanced Efficiency

To enhance the efficiency of the synthesis of this compound, several reaction parameters can be optimized. These include reaction temperature, time, and the stoichiometry of the reagents. Low temperatures are often employed to control the reactivity and improve selectivity. rsc.org The slow addition of the brominating agent is also a common strategy to maintain a low concentration of the electrophile and prevent over-bromination. rsc.org The use of microwave irradiation has also been explored to accelerate bromination reactions. researchgate.netresearchgate.netbeilstein-journals.org Optimization of these parameters is crucial for developing a high-yielding and efficient synthesis. acgpubs.orgresearchgate.netrsc.org

Alternative Synthetic Routes and Precursor Chemistry

Alternative synthetic pathways to this compound often involve the synthesis of a substituted thiophene precursor followed by bromination or building the thiophene ring itself.

Synthesis of 3-Cyclohexylthiophene Precursors (e.g., Friedel-Crafts Alkylation of Thiophene)

The precursor, 3-cyclohexylthiophene, can be synthesized via a Friedel-Crafts alkylation reaction. googleapis.comorganic-chemistry.orgnih.govlibretexts.orgmt.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an alkyl halide or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.orgmt.com In this case, thiophene would be reacted with a cyclohexyl halide or cyclohexene. However, a significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkyl product is more reactive than the starting material. organic-chemistry.org

Comparative Analysis of Synthetic Pathways

The synthesis of this compound primarily relies on the direct bromination of a 3-cyclohexylthiophene precursor. The choice of brominating agent and reaction conditions are critical in achieving the desired product with high yield and selectivity. Common brominating agents include N-bromosuccinimide (NBS), which is favored for its selectivity, and elemental bromine (Br2), often used in conjunction with a solvent like acetic acid or carbon tetrachloride.

Alternative, though less direct, pathways could involve a metal-catalyzed cross-coupling reaction. For instance, a Grignard reagent formed from 3-cyclohexylthiophene could react with a bromine source, or a di-brominated thiophene could undergo selective coupling with a cyclohexyl group. However, these multi-step syntheses are generally less efficient for this particular target molecule compared to direct halogenation.

Evaluation of Regioselectivity in Thiophene Halogenation

The halogenation of 3-substituted thiophenes is governed by the directing effect of the substituent on the thiophene ring. The sulfur atom in the thiophene ring activates the adjacent α-positions (C2 and C5) towards electrophilic substitution more than the β-positions (C3 and C4). When a bulky, electron-donating alkyl group like cyclohexyl is present at the 3-position, it further influences the regiochemical outcome of bromination.

The primary site of electrophilic attack is the C2 position, which is sterically less hindered than the C5 position and is activated by the adjacent sulfur atom. The C5 position is also activated, but to a lesser extent, and can be the site of a second bromination if the reaction conditions are not carefully controlled. The electron-donating nature of the cyclohexyl group enhances the reactivity of the thiophene ring, particularly at the adjacent C2 and C4 positions. However, the C2 position's higher inherent reactivity in thiophenes makes it the preferred site for monobromination.

Research on the bromination of 3-alkylthiophenes using N-bromosuccinimide in solvents like a chloroform-acetic acid mixture has demonstrated high selectivity for the 2-position. For example, the bromination of 3-methylthiophene (B123197) with NBS yields predominantly 2-bromo-3-methylthiophene. It is expected that 3-cyclohexylthiophene would follow a similar regioselective pattern due to the electronic and steric influences of the cyclohexyl group.

To illustrate the expected regioselectivity, the following table summarizes the likely outcomes based on the bromination of related 3-alkylthiophenes.

PrecursorBrominating AgentMajor ProductMinor Product(s)
3-CyclohexylthiopheneN-Bromosuccinimide (NBS)This compound2,5-Dibromo-3-cyclohexylthiophene (B1608498)
3-CyclohexylthiopheneBromine (Br₂)This compound2,5-Dibromo-3-cyclohexylthiophene, 2,4-Dibromo-3-cyclohexylthiophene

This table is illustrative and based on established principles of thiophene reactivity.

Considerations for Scalability and Industrial Production Methods

For the large-scale synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process. The choice of the synthetic route is paramount, with direct bromination being the most likely candidate for industrial application due to its atom economy and fewer reaction steps.

Reagent Selection and Stoichiometry: The use of N-bromosuccinimide is often preferred in laboratory settings for its high selectivity. However, for industrial-scale production, the cost and waste generation associated with NBS might make elemental bromine a more economically viable option. Precise control of the stoichiometry of the brominating agent is crucial to minimize the formation of di-brominated and other poly-brominated byproducts.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and solvent is critical for maximizing yield and purity. The exothermic nature of bromination reactions necessitates effective heat management to prevent runaway reactions and ensure consistent product quality. The choice of solvent will depend on factors like solubility of the reactants, ease of removal post-reaction, and environmental and safety considerations. Acetic acid is a common solvent for industrial brominations, but its corrosive nature requires specialized equipment.

Work-up and Purification: The purification of the final product on a large scale often involves distillation or recrystallization. The efficiency of these processes will depend on the physical properties of this compound and the nature of the impurities. Minimizing the formation of isomers during the reaction is key to simplifying the purification process.

The following table outlines key considerations for scaling up the synthesis of this compound.

ParameterLaboratory Scale ConsiderationIndustrial Scale Consideration
Brominating Agent N-Bromosuccinimide (high selectivity)Elemental Bromine (cost-effectiveness)
Solvent Chloroform (B151607), Carbon TetrachlorideAcetic Acid, Dichloromethane (cost, safety, recycling)
Temperature Control Ice bathJacketed reactors with cooling systems
Purification Column chromatographyFractional distillation, Recrystallization
Waste Management Disposal of solvent and succinimideRecycling of solvents, neutralization of acidic byproducts

Chemical Reactivity and Derivatization of 2 Bromo 3 Cyclohexylthiophene

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 2-position of the 3-cyclohexylthiophene (B1363739) core is the primary site for chemical modification. This is achieved through various cross-coupling reactions that replace the bromine with aryl, alkyl, or vinyl groups, thereby constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally effective in mediating the formation of C-C bonds by coupling organic halides with a wide range of organometallic reagents. For 2-Bromo-3-cyclohexylthiophene, these reactions provide a powerful toolkit for derivatization.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, tolerance of various functional groups, and the use of generally non-toxic and stable organoboron reagents. researchgate.netnih.gov This reaction involves the palladium-catalyzed coupling of an organic halide with an organoboronic acid or ester in the presence of a base. nih.gov

For substrates similar to this compound, such as 2,5-dibromo-3-hexylthiophene, the Suzuki reaction has been successfully employed to introduce a variety of aryl groups. researchgate.netupm.edu.my The reaction typically proceeds by selectively coupling various arylboronic acids at the more reactive bromine position. upm.edu.my Optimal conditions often involve using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base such as potassium phosphate (K₃PO₄), and a solvent system like 1,4-dioxane and water at elevated temperatures. researchgate.netnih.gov The electronic properties of the substituents on the arylboronic acid can significantly influence the reaction's success and the properties of the resulting products. upm.edu.my

While the introduction of aryl groups is well-documented, the coupling with alkyl boronic acids can be more challenging due to factors like the slower rate of transmetalation and the potential for β-hydride elimination from the alkyl group. However, advancements in catalyst systems have expanded the scope to include sp³-hybridized carbon centers.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromo-3-alkylthiophenes

CatalystBaseSolventCoupling Partner (Example)TemperatureYield
Pd(PPh₃)₄ (4 mol%)K₃PO₄1,4-Dioxane / H₂OPhenylboronic acid90 °CModerate to Good
Pd(OAc)₂ / PCy₃K₃PO₄Toluene (B28343)4-Methylphenylboronic acid90 °CModerate to Good
Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane4-Methoxyphenylboronic acid100 °CGood

The Stille coupling reaction is a versatile method for C-C bond formation that pairs organic halides with organotin compounds (organostannanes) under palladium catalysis. wikipedia.org These organostannane reagents are stable to both air and moisture. wikipedia.org The reaction mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

This methodology has been applied to various bromothiophene derivatives. jcu.edu.au For instance, 2-bromothiophenes can be coupled with aryl and vinyl stannanes to produce the corresponding substituted thiophenes. jcu.edu.au The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and may be enhanced by the addition of copper(I) iodide (CuI), which can accelerate the reaction rate. harvard.edu A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

Table 2: General Conditions for Stille Coupling of Bromothiophenes

CatalystAdditiveSolventCoupling Partner (Example)Temperature
Pd(PPh₃)₄NoneTolueneTributyl(phenyl)tin110 °C
PdCl₂(PPh₃)₂CuIDMFTributyl(vinyl)tin80 °C
Pd₂(dba)₃ / P(furyl)₃NoneDioxaneTrimethyl(thienyl)tin100 °C

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes highly reactive Grignard reagents (organomagnesium halides) to couple with organic halides. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by either nickel or palladium complexes, with nickel being a more economical choice. organic-chemistry.org

This method has proven effective for coupling bromothiophenes with alkyl Grignard reagents, including cyclohexylmagnesium bromide. researchgate.netacgpubs.org Research has shown that various iron, nickel, and palladium catalysts can efficiently facilitate this transformation under mild conditions, often at room temperature in solvents like tetrahydrofuran (B95107) (THF). researchgate.netacgpubs.org The efficiency of the Grignard reagent can be enhanced by using additives such as lithium chloride (LiCl) or lithium bromide (LiBr), which can lead to a dramatic increase in product yields. acgpubs.org For example, palladium catalysts like PdCl₂(dppp) have afforded excellent yields (up to 98%) in the coupling of bromothiophenes with cyclohexylmagnesium bromide in the presence of LiCl. researchgate.net

Table 3: Catalyst Performance in Kumada Coupling of Bromothiophenes with Cyclohexylmagnesium Bromide

Catalyst (3 mol%)AdditiveSolventTimeTemperatureYield
FeCl₂(dppm)LiClTHF1 hrRoom Temp.Good
NiCl₂(dppp)LiClTHF1 hrRoom Temp.Excellent
PdCl₂(dppp)LiClTHF1 hrRoom Temp.Excellent (~98%)

Data derived from studies on various bromothiophene substrates. researchgate.netacgpubs.org

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction results in the formation of a substituted alkene, making it a key tool for alkene functionalization. nih.gov The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

In the context of this compound, the Heck reaction would involve its coupling with various alkenes, such as acrylates, styrenes, or other olefins. The reaction typically requires a palladium source, such as Pd(OAc)₂, often in combination with a phosphine ligand, and a base like triethylamine (Et₃N) or sodium acetate (NaOAc). frontiersin.org The regioselectivity of the alkene addition is influenced by both steric and electronic factors. libretexts.org While intermolecular Heck reactions can be challenging with highly substituted alkenes, the use of directing groups or specialized reaction conditions can overcome these limitations. chemrxiv.org

Table 4: Typical Conditions for Heck Reaction of Aryl Bromides

CatalystLigandBaseAlkene Partner (Example)SolventTemperature
Pd(OAc)₂PPh₃Et₃NStyreneDMF or MeCN100-120 °C
PdCl₂NoneNaOAcn-Butyl acrylateNMP140 °C
Pd EnCat® 40NoneNaOAcEthyl acrylateEthanol140 °C (Microwave)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organic halide and an organosilicon compound. organic-chemistry.orgwikipedia.org This method offers an attractive alternative to other coupling reactions due to the low toxicity, high stability, and ease of handling of organosilane reagents. organic-chemistry.orgsemanticscholar.org A crucial feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, to polarize the carbon-silicon bond and facilitate transmetalation. organic-chemistry.orgnih.gov

This reaction can be applied to couple this compound with various aryl-, alkenyl-, or alkylsilanes. wikipedia.org The reaction is generally performed with a palladium catalyst, such as Pd(OAc)₂ or PdCl₂, often in the presence of a phosphine ligand. nih.gov While initially focused on Csp²-Csp² bond formation, the scope of the Hiyama reaction has been expanded to include the coupling of unactivated alkyl halides, demonstrating its versatility in constructing diverse molecular structures. organic-chemistry.org

Table 5: General Components for Hiyama Cross-Coupling of Aryl Bromides

CatalystLigand (optional)ActivatorOrganosilane Partner (Example)Solvent
Pd(OAc)₂DABCOTBAFPhenyltrimethoxysilaneDioxane
PdCl₂PCy₃TBAFVinyltrimethoxysilaneDioxane
PdBr₂P(t-Bu)₂MeTBAFAryl(trifluoro)silaneTHF
Catalyst Systems and Ligand Effects in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are highly effective for the derivatization of bromo-thiophenes. The efficacy of these reactions is profoundly influenced by the choice of the catalyst system, particularly the ligand coordinated to the palladium center. Bulky and electron-rich phosphine-based ligands have demonstrated high efficiency in Suzuki-Miyaura polymerizations involving thiophene (B33073) monomers. researchgate.net For instance, systems based on Pd(0) and specialized phosphine ligands can achieve excellent yields with lower catalyst loading and shorter reaction times compared to traditional catalysts like Pd(PPh₃)₄. researchgate.net

In the context of Suzuki-Miyaura reactions for synthesizing functionalized thiophenes, the combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) with a sophisticated ligand is crucial. The dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) ligand, developed by Buchwald, is effective for coupling bromothiophenes with boronic acids, allowing for low catalyst loading (0.5–5 mol%). nih.gov Similarly, bulkier and more electron-rich ligands such as cataCXium A have been shown to provide high yields in the coupling of bromothiophenecarbaldehydes. nih.gov The choice of ligand directly impacts reaction kinetics and the stability of the catalytic species, which is critical for achieving high conversion and yield. nih.gov

Table 1: Examples of Palladium Catalyst Systems for Cross-Coupling of Bromothiophenes

Catalyst/Precatalyst Ligand Reaction Type Substrate Example Yield Reference
Pd(0) Phosphine-based bulky ligand (L1) Suzuki-Miyaura Aryl/thienyl halides with thiophene boronic acid pinacol ester 85-95% researchgate.net
Pd(OAc)₂ Tricyclohexylphosphine (PCy₃) Suzuki-Miyaura 3-Bromothiophene with cyclopropylboronic acid 28% nih.gov
Pd(OAc)₂ cataCXium A Suzuki-Miyaura 5-Bromothiophene-2-carbaldehyde with cyclopropylboronic acid 95% nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. uci.edu Nickel catalysts offer unique advantages, including the ability to activate otherwise sluggish electrophiles and to participate in different oxidation states, enabling both polar and radical-type oxidative additions. uci.edu These properties make nickel-catalyzed reactions suitable for a broad range of applications, including the formation of C(sp²)-C(sp³) bonds. researchgate.net

While palladium is more common, nickel catalysts are effective in coupling aryl halides with organometallic reagents (e.g., Kumada coupling with Grignard reagents) and in cross-electrophile coupling reactions. uci.eduprinceton.edu The use of polypyridine ligands, such as 2,2′:6′,2′′-terpyridine (tpy), has been significant in advancing nickel-catalyzed C-C bond formation. researchgate.net For a substrate like this compound, a nickel catalyst could facilitate coupling with various alkyl and aryl Grignard reagents or participate in reductive cross-electrophile coupling with alkyl bromides, offering a complementary approach to palladium-based methods. researchgate.net Recent advancements have also leveraged nickel photoredox catalysis, using bromine radicals to promote C(sp³)–H cross-couplings, which could open pathways for novel transformations. thieme-connect.de

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) groups, positioned ortho or para to the leaving group. libretexts.orglumenlearning.comopenstax.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. openstax.orglibretexts.org

The structure of this compound is not conducive to SₙAr reactions under standard conditions. The molecule lacks the requisite strong electron-withdrawing groups to stabilize the anionic intermediate. openstax.org The cyclohexyl group is electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, direct displacement of the bromide by common nucleophiles via the SₙAr mechanism is highly unfavorable.

Reactivity at the Thiophene Ring and Cyclohexyl Moiety

Beyond derivatization at the carbon-bromine bond, both the thiophene ring and the cyclohexyl substituent offer sites for further functionalization.

Electrophilic Aromatic Substitution on the Thiophene Ring (excluding bromination)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles. The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate (arenium ion), followed by deprotonation to restore aromaticity. libretexts.org

For this compound, the position of subsequent electrophilic attack is directed by the existing substituents. The cyclohexyl group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. The most electronically favored and sterically accessible position on the thiophene ring is C5. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation (using an acyl chloride and a Lewis acid like AlCl₃) would be expected to yield the 5-substituted product.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ 2-Bromo-3-cyclohexyl-5-nitrothiophene
Friedel-Crafts Acylation RCOCl, AlCl₃ 2-Bromo-3-cyclohexyl-5-acylthiophene

Reactions Involving the Cyclohexyl Substituent (e.g., potential for further functionalization)

The cyclohexyl group, being a saturated aliphatic moiety, is generally unreactive under the ionic conditions typical for aromatic chemistry. However, it can undergo functionalization through radical-based reactions. For instance, free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator could potentially introduce a bromine atom onto the cyclohexyl ring, preferably at a tertiary carbon if one were available. Further oxidation of the cyclohexyl ring to introduce a ketone or alcohol functionality is also a possibility, although this would require harsh conditions that might also affect the sensitive thiophene ring. Such transformations would need carefully selected reagents to achieve chemoselectivity.

Formation of Complex Organic Architectures

One of the most significant applications of this compound is its use as a monomer in the synthesis of conjugated polymers. These materials are of great interest for their use in organic electronics, such as sensors and optoelectronic devices. researchgate.net

Through polymerization reactions, most notably the Suzuki-Miyaura polycondensation, this compound can be coupled with difunctionalized monomers (e.g., thiophene bis(boronic acid) derivatives) to produce high-molecular-weight, thiophene-containing polymers. researchgate.net The cyclohexyl substituent can improve the solubility of the resulting polymer in organic solvents, which is a critical factor for solution-based processing and device fabrication. The precise control over the catalyst system, as discussed in section 3.1.1.6, is essential for achieving polymers with the desired molecular weight and properties. researchgate.net

Role as a Versatile Building Block in Multi-Step Synthesis

Halo-substituted alkylthiophenes, such as this compound, are recognized as crucial building blocks in the field of organic synthesis, especially for creating materials used in organic electronics and optoelectronics. nih.gov The bromine atom acts as a key site for introducing a wide range of functional groups, enabling the construction of conjugated polymers and complex small molecules. jcu.edu.au

The utility of 2-bromo-3-alkylthiophenes is prominently demonstrated in palladium-catalyzed cross-coupling reactions. These methodologies, including the Suzuki-Miyaura, Stille, and Kumada couplings, facilitate the formation of new C-C bonds. jcu.edu.au In these reactions, the brominated thiophene derivative is coupled with an organometallic reagent, such as an organoboron, organotin, or Grignard reagent, to create a new, more complex molecule.

For instance, in a typical multi-step synthesis, the bromine atom can be substituted in the first step via a coupling reaction. Subsequently, other positions on the thiophene ring can be functionalized. This step-wise approach allows for the precise and controlled assembly of target molecules with desired electronic and physical properties. The Stille coupling, which utilizes organotin reagents, is a powerful method for this purpose, allowing for the coupling of the bromothiophene with various stannanes under palladium catalysis. jcu.edu.auorganic-chemistry.orgwikipedia.org This reaction is noted for its tolerance of a wide variety of functional groups. libretexts.org Similarly, the Suzuki-Miyaura coupling provides a robust method for creating biaryl structures by reacting the bromothiophene with boronic acids or esters. youtube.com These reactions underscore the role of this compound as a foundational component for building larger, functional organic systems. jcu.edu.au

Derivatization for Introducing Cyano and Aryl Groups

The functionalization of the this compound core by introducing specific chemical moieties like cyano and aryl groups is critical for tuning the properties of the resulting compounds. These transformations are typically achieved with high efficiency using modern cross-coupling techniques.

Introduction of Aryl Groups

The introduction of aryl groups at the bromine-bearing position of the thiophene ring is most commonly accomplished through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction involves the coupling of a halo-substituted thiophene with an arylboronic acid in the presence of a palladium catalyst and a base. upm.edu.myresearchgate.net The reaction is highly versatile, tolerating a wide range of substituents on the arylboronic acid, which allows for the synthesis of a diverse library of arylated thiophene derivatives. upm.edu.myresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Alkylthiophenes with Arylboronic Acids upm.edu.myresearchgate.net
Arylboronic Acid SubstituentCatalystBaseSolvent SystemTemperatureYield (%)
4-methylphenylPd(PPh3)4K3PO4Solvent/H2O (4:1)90 °CGood
3,5-dimethylphenylPd(PPh3)4K3PO4Solvent/H2O (4:1)90 °CModerate
4-methoxyphenylPd(PPh3)4K3PO4Solvent/H2O (4:1)90 °CGood
4-chlorophenylPd(PPh3)4K3PO4Solvent/H2O (4:1)90 °CModerate-to-Good
3-chloro-4-fluorophenylPd(PPh3)4K3PO4Solvent/H2O (4:1)90 °CGood

Introduction of Cyano Groups

The cyano (-CN) group can be introduced onto the thiophene ring by replacing the bromine atom, a transformation known as cyanation. Transition-metal catalysis, particularly with palladium, is the state-of-the-art method for this conversion on (hetero)aryl halides. nih.govrsc.org A variety of cyanide sources can be employed, with a modern focus on using less toxic and more practical reagents. nih.gov

Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], has emerged as a favorable cyanide source due to its low toxicity compared to traditional reagents like KCN or Zn(CN)₂. nih.govgoogle.com The reaction typically requires a palladium catalyst, often in combination with a suitable ligand, and a base in a polar aprotic solvent. google.com This methodology has proven effective for the cyanation of a wide range of heteroaryl halides, including brominated thiophenes, providing the corresponding nitriles in good yields. nih.gov

Table 2: General Conditions for Palladium-Catalyzed Cyanation of Heteroaryl Bromides nih.govgoogle.com
Cyanide SourceCatalystBaseSolventTemperatureTypical Yield
K4[Fe(CN)6]·3H2OPd(OAc)2 / LigandNa2CO3DMAc or NMP100-120 °CHigh
Zn(CN)2Pd(dppf)Cl2-DMF80-120 °CGood-to-High
Cyanogen Bromide (BrCN)NiCl2·1,10-phen- (Reductive)Dioxane50 °CModerate-to-Good

Polymerization Studies and Macro Molecular Engineering

Precursor for Conjugated Polymers: Poly(3-cyclohexylthiophene) (P3cHT)

2-Bromo-3-cyclohexylthiophene and, more commonly, its dibrominated counterpart, 2,5-dibromo-3-cyclohexylthiophene (B1608498), serve as the essential building blocks for the conjugated polymer Poly(3-cyclohexylthiophene) (P3cHT). P3cHT belongs to the wider class of poly(3-alkylthiophenes) (P3ATs), which are renowned for their semiconducting properties and are integral to the development of organic electronic devices such as organic field-effect transistors and photovoltaic cells. uobasrah.edu.iqnih.gov The cyclohexyl side chain distinguishes P3cHT from more common analogues like poly(3-hexylthiophene) (P3HT), imparting unique physical and electronic characteristics due to its bulk and rigidity. The synthesis from these brominated precursors allows for the creation of a polymer with a fully conjugated backbone, a prerequisite for its electronic functionality. uobasrah.edu.iq

Polymerization Mechanisms Utilizing this compound and its Derivatives

The polymerization of brominated 3-cyclohexylthiophene (B1363739) monomers is most effectively achieved through cross-coupling reactions that allow for precise control over the polymer's final structure.

Grignard Metathesis (GRIM) polymerization is a robust and widely adopted method for synthesizing regioregular poly(3-alkylthiophenes). cmu.educmu.edu The process begins with the treatment of 2,5-dibromo-3-cyclohexylthiophene with one equivalent of an alkylmagnesium halide (a Grignard reagent), such as isopropyl magnesium chloride. This step, known as a magnesium-halogen exchange, is a metathesis reaction that selectively replaces one of the bromine atoms with a "-MgCl" group, forming a thienyl Grignard monomer. cmu.eduacs.org

This reaction typically yields a mixture of two primary regioisomers: 2-bromo-5-(chloromagnesio)-3-cyclohexylthiophene and the more sterically hindered 2-(chloromagnesio)-5-bromo-3-cyclohexylthiophene. researchgate.netrsc.org Upon the introduction of a nickel-based catalyst, commonly [1,3-bis(diphenylphosphino)propane] nickel(II) chloride (Ni(dppp)Cl2), a cross-coupling polymerization is initiated. acs.org The catalytic cycle is understood to involve steps of oxidative addition, transmetalation, and reductive elimination. researchgate.netrsc.org A key feature of the GRIM method is that the less sterically hindered Grignard isomer is preferentially consumed during polymerization, which is the origin of the high regioselectivity of the final polymer. cmu.educore.ac.uk

The general mechanism for the GRIM polymerization is outlined below:

Table 1: Key Stages of GRIM Polymerization
StageDescription
1. Monomer Activation 2,5-dibromo-3-cyclohexylthiophene reacts with an alkyl Grignard reagent (RMgX) to form a mixture of regioisomeric thienyl Grignard reagents.
2. Initiation The Ni(dppp)Cl2 catalyst reacts with the thienyl Grignard reagent, leading to the formation of an active Ni(0) species and a tail-to-tail coupled dimer. core.ac.uk
3. Propagation The active nickel complex at the end of the growing polymer chain undergoes a chain-growth mechanism, successively adding one monomer unit at a time. core.ac.uk
4. Termination The reaction is quenched, typically by adding an acid (like HCl), which removes the terminal nickel complex and terminates the living polymer chain.

GRIM polymerization is considered a quasi-"living" chain-growth process. core.ac.uk This "living" character means that the polymerization proceeds until the monomer is consumed, and the polymer chains remain active. This feature allows for excellent control over the polymer's molecular weight by adjusting the initial monomer-to-catalyst ratio. core.ac.ukbeilstein-journals.org Consequently, polymers with predetermined molecular weights and relatively narrow molecular weight distributions (polydispersity index, PDI, values as low as 1.2–1.5) can be synthesized. core.ac.uk

A critical aspect of polythiophene synthesis is regioregularity , which describes the orientation of the side chains along the polymer backbone. cmu.edu The coupling of two 3-substituted thiophene (B33073) units can result in three different linkages: Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT). cmu.edu High HT-regioregularity is crucial because it allows the polymer backbone to adopt a more planar conformation, which enhances π-orbital overlap between adjacent thiophene rings. This planarity leads to a more ordered, semi-crystalline solid-state structure, facilitating charge transport and resulting in superior electronic properties. nist.govcmu.edu Regio-defects like HH couplings introduce steric hindrance that forces the polymer backbone to twist, disrupting conjugation and impeding charge mobility. cmu.edu The GRIM method, due to the preferential reaction of the less sterically hindered monomer isomer, consistently produces poly(3-alkylthiophenes) with very high levels of HT-coupling, often exceeding 95%. acs.org

Copolymerization Strategies

The controlled nature of GRIM polymerization is particularly advantageous for creating more complex polymer architectures, such as block copolymers.

The synthesis of diblock copolymers like Poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene) (P3HT-b-P3cHT) is achieved through sequential monomer addition. rsc.orgkuleuven.be The process leverages the living nature of the GRIM polymerization. First, the initial monomer (e.g., 2,5-dibromo-3-hexylthiophene) is polymerized. Once this monomer is fully consumed, the second monomer (2,5-dibromo-3-cyclohexylthiophene) is introduced into the reaction vessel. The still-active polymer chain ends (containing the nickel catalyst) then initiate the polymerization of the second monomer, extending the chain with the new block. core.ac.uknih.gov This method allows for the creation of well-defined block copolymers where the length of each block is controlled by the amount of monomer added. kuleuven.be

Incorporating 3-cyclohexylthiophene units into a copolymer, such as P3HT-b-P3cHT, significantly modifies the material's properties compared to the P3HT homopolymer. The bulky, alicyclic cyclohexyl group introduces distinct steric and conformational constraints compared to the flexible, linear hexyl chain.

Key property changes include:

Morphology and Crystallinity: The bulky cyclohexyl side chains can disrupt the efficient π-π stacking that is characteristic of highly regioregular P3HT. ntu.edu.tw This may lead to a lower degree of crystallinity in the P3cHT block compared to a P3HT block of similar length.

Solubility: The presence of different side chains can alter the polymer's interaction with solvents, potentially enhancing solubility in certain organic solvents. uky.edu

Thermal Properties: The rigidity of the cyclohexyl group can restrict the mobility of the polymer backbone, leading to a higher glass transition temperature (Tg) for the P3cHT block compared to P3HT. ntu.edu.tw

Electronic Properties: Changes in solid-state packing and crystallinity directly impact the electronic properties. While the introduction of P3cHT blocks may decrease charge carrier mobility compared to pure P3HT due to reduced order, it also provides a tool to control and stabilize the active layer microstructure in electronic devices. nih.govtdl.org

Table 2: Comparative Influence of Side Chains in Copolymers
PropertyPoly(3-hexylthiophene) BlockPoly(3-cyclohexylthiophene) BlockInfluence on Copolymer
Side Chain Linear, flexible (hexyl)Bulky, rigid (cyclohexyl)Creates distinct domains with different physical properties.
Crystallinity Tends to be higher, promoting ordered π-stacking.Tends to be lower due to steric hindrance from the bulky group. ntu.edu.twCan be used to control the overall degree of crystallinity and morphology.
Glass Transition (Tg) LowerHigher due to restricted chain mobility. ntu.edu.twThe overall thermal behavior is a composite of the two blocks.
Charge Mobility Generally higher due to better intermolecular packing.Generally lower.The P3HT block typically dominates charge transport, while the P3cHT block influences morphology and stability. tdl.org

Relationship Between Monomer Structure and Polymer Properties

The monomer's structure directly dictates the properties of the polymer. The size, shape, and chemical nature of the substituent on the thiophene ring affect intermolecular and intramolecular interactions, which in turn govern the polymer's morphology, solubility, and electronic behavior.

The cyclohexyl group at the 3-position of the thiophene ring is a bulky, non-planar alicyclic substituent that introduces significant steric hindrance. This steric bulk has a profound impact on the conformation of the resulting poly(3-cyclohexylthiophene) backbone. In contrast to linear alkyl side chains, such as the hexyl group in the well-studied poly(3-hexylthiophene) (P3HT), the cyclohexyl group imposes greater restrictions on the rotation of the thiophene rings relative to one another.

This increased steric hindrance can disrupt the planarity of the polymer backbone. A more twisted conformation is generally expected, which can reduce the effective conjugation length along the polymer chain. The degree of π-orbital overlap between adjacent thiophene units is highly dependent on the dihedral angle between them; a larger deviation from planarity leads to diminished overlap and, consequently, a wider bandgap. Studies on polythiophenes with branched alkyl side chains have shown that bulkier groups can lead to a less flexible polymer backbone and a lower crystallization rate. For instance, a methyl-branched side chain was found to restrict the rotation of adjacent C-C bonds, leading to a more rigid side chain and a less flexible backbone compared to its linear counterpart. ntu.edu.tw This analogy suggests that the cyclohexyl group would similarly decrease the flexibility of the polymer chain.

The electronic properties of polythiophenes are intrinsically linked to their conformation. A more planar backbone, as often seen in regioregular P3HT, facilitates extensive π-electron delocalization, resulting in a smaller bandgap and higher charge carrier mobility. The steric strain introduced by the cyclohexyl group, by forcing a more non-planar arrangement of the thiophene rings, is expected to localize the π-electrons to a greater extent. This would likely result in a blue shift in the absorption spectrum of P3cHT compared to P3HT, indicative of a larger highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gap. While singly bonded substituents like methyl groups may not drastically alter the band gap of polythiophene, the significant steric demand of a cyclohexyl group is a dominant factor. manchester.ac.uk

Table 1: Expected Impact of Side Chain on Polymer Properties
PropertyPoly(3-hexylthiophene) (P3HT)Poly(3-cyclohexylthiophene) (P3cHT)Rationale
Backbone PlanarityHigherLowerIncreased steric hindrance from the bulky cyclohexyl group.
Effective Conjugation LengthLongerShorterReduced planarity limits π-orbital overlap.
BandgapSmallerLargerShorter conjugation length leads to a wider energy gap.
FlexibilityHigherLowerThe rigid cyclohexyl group restricts chain mobility. ntu.edu.tw

The solubility of conjugated polymers is a critical factor for their application in solution-processable electronic devices. The side chains play a crucial role in rendering these otherwise rigid backbones soluble in common organic solvents. Research has shown that poly(3-cyclohexylthiophene) exhibits very poor solubility in a range of common organic solvents, including tetrahydrofuran (B95107) (THF), chloroform (B151607), and chlorobenzene (B131634). This limited solubility is a direct consequence of the nature of the cyclohexyl side chain and has significant implications for the polymer's processability.

In contrast, poly(3-hexylthiophene) (P3HT) is known for its good solubility in various organic solvents, which has been a key factor in its widespread use in organic electronics. nih.govuobasrah.edu.iq The flexible hexyl chains enhance the entropy of mixing and effectively solvate the polymer backbone, preventing strong interchain aggregation in solution.

The poor solubility of P3cHT can be attributed to a combination of factors. The rigid and bulky nature of the cyclohexyl group may not provide the same effective solvation shell as the more flexible linear alkyl chains. This can lead to stronger interchain interactions and aggregation, causing the polymer to precipitate from solution, even during its synthesis. This tendency to precipitate makes it challenging to obtain high molecular weight polymers and to process the material into uniform thin films.

The processability of a polymer is directly linked to its solubility. Solution-based techniques like spin-coating, blade-coating, and printing require the polymer to be readily soluble at reasonable concentrations to form high-quality, uniform films. nih.gov The poor solubility of P3cHT presents a significant challenge for its incorporation into devices using these standard methods. While P3HT can be easily processed from solvents like chloroform and chlorobenzene to create well-ordered, semi-crystalline films, achieving similar film quality with P3cHT is considerably more difficult. The choice of solvent and processing conditions would need to be carefully optimized, and even then, the inherent low solubility may limit the achievable film morphology and, consequently, the performance of electronic devices based on this material.

Table 2: Solubility Comparison of Poly(3-alkylthiophene)s
PolymerSide ChainSolubility in Common Organic Solvents (e.g., Chloroform, THF)Implication for Processability
Poly(3-hexylthiophene) (P3HT)Linear HexylGoodExcellent solution processability. nih.gov
Poly(3-cyclohexylthiophene) (P3cHT)CyclohexylVery PoorChallenging to process from solution.

Applications in Advanced Materials Science

Organic Electronics Applications

The utility of 2-Bromo-3-cyclohexylthiophene is most prominent in the field of organic electronics, where polymers derived from it are investigated for their semiconducting properties. The resulting conjugated polymer, poly(3-cyclohexylthiophene), possesses a π-conjugated backbone that allows for the delocalization and transport of charge carriers, a fundamental requirement for electronic devices.

Organic field-effect transistors (OFETs) are fundamental components of flexible electronics, sensors, and displays. Conjugated polymers derived from thiophene (B33073) monomers are prime candidates for the active semiconductor layer in these devices. While specific performance data for poly(3-cyclohexylthiophene) is not widely documented, extensive research on the closely related poly(3-hexylthiophene) (P3HT) provides a strong benchmark for the expected capabilities of P3ATs.

In an OFET, the polymer's ability to form well-ordered, crystalline thin films is crucial for efficient charge transport. umons.ac.be The bulky cyclohexyl side chain on PCHT, derived from this compound, influences the polymer's solubility and its packing in the solid state. This morphology directly impacts the charge carrier mobility, which is a key performance metric for an OFET. High mobility is achieved when the polymer chains arrange in a way that facilitates intermolecular hopping of charges through π-π stacking. umons.ac.be The performance of OFETs is not only dependent on the semiconductor's crystallinity but also on the properties of the gate dielectric and the interface between the two layers. researchgate.netresearchgate.net OFETs based on P3HT have demonstrated hole mobilities on the order of 10⁻³ to 0.1 cm² V⁻¹ s⁻¹. researchgate.netnih.gov

Table 1: Representative OFET Performance Metrics for P3HT-based Devices

Polymer SemiconductorDevice ArchitectureGate DielectricHole Mobility (cm² V⁻¹ s⁻¹)On/Off Ratio
Regioregular P3HTBottom-gate, Bottom-contactSiO₂~0.01 - 0.1> 10⁶
Regioregular P3HTBottom-gate, Bottom-contactTiO₂3.73 x 10⁻³> 10³
P3HT NanoparticlesBottom-gate, Top-contactSiO₂~10⁻³> 10⁴

This table presents typical data for P3HT as a representative poly(3-alkylthiophene) to illustrate the performance range expected for this class of materials.

Organic photovoltaics (OPVs) offer a promising route to low-cost, flexible, and lightweight solar energy conversion. In the most common OPV architecture, the bulk heterojunction (BHJ), a conjugated polymer acts as the electron donor, blended with a fullerene derivative or other molecule as the electron acceptor. core.ac.ukrug.nl Polythiophenes, and particularly P3HT, have been benchmark materials in this field for years. researchgate.net

Table 2: Representative Performance of P3HT-Based Organic Solar Cells

Donor PolymerAcceptorDevice Efficiency (PCE)Open-Circuit Voltage (V_oc)Short-Circuit Current (J_sc) (mA/cm²)Fill Factor (FF)
P3HTPC₆₁BM~4%~0.6 V~10 mA/cm²~0.65
P3HTPC₇₁BM~5%~0.6 V~15 mA/cm²~0.60
P3HTCPDT–ICMe (NFA)8.17%0.82 V14.8 mA/cm²0.67
P3HTZY-4Cl (NFA)10.24%0.81 V18.5 mA/cm²0.68

This table shows performance data for P3HT-based devices with various acceptors to illustrate the potential of polythiophene systems. NFA denotes Non-Fullerene Acceptor.

The core function of polymers derived from this compound in electronics is charge transport. This is enabled by the conjugated system of alternating single and double bonds along the polythiophene backbone. The polymerization of the monomer, often through methods like Grignard metathesis (GRIM) or direct arylation, creates long chains with delocalized π-orbitals. researchgate.netnih.gov

Charge transport in these materials occurs via hopping between localized states on adjacent polymer chains. umons.ac.be The efficiency of this process is highly dependent on the degree of structural order. The regioregularity of the polymer—the consistency of the head-to-tail coupling of the monomer units—is critical. High regioregularity allows the polymer to adopt a more planar conformation, promoting the formation of ordered, lamellar structures with close π-π stacking. nih.gov This close packing facilitates efficient intermolecular charge hopping. The cyclohexyl side chains play a dual role: they ensure the polymer is soluble in organic solvents for solution-based processing, and they mediate the self-assembly and packing of the polymer chains in the solid state. The balance between solubility and strong intermolecular interaction is key to achieving high charge carrier mobility. umons.ac.beinoe.ro

Other Materials Applications

Beyond its primary use in organic transistors and solar cells, this compound and its derivatives are explored in other areas of materials science that leverage their unique electronic and self-assembly properties.

This compound is fundamentally a molecular building block for organic semiconductors. Thiophene-based molecules are a cornerstone of organic electronics due to their chemical stability and excellent electronic properties. guidechem.com This specific monomer provides a thiophene core functionalized with two key groups: a bromine atom, which is a reactive site for various cross-coupling reactions to form larger conjugated systems, and a cyclohexyl group to confer solubility and influence solid-state packing. As a building block, it can be used not only to synthesize homopolymers like PCHT but also to create copolymers with other aromatic units or to synthesize well-defined oligomers (oligothiophenes), which are themselves a class of small-molecule semiconductors.

There is a growing interest in materials that combine the charge-transport properties of semiconductors with the self-ordering behavior of liquid crystals. acs.org Thiophene rings are frequently incorporated into the molecular design of such materials to create calamitic (rod-shaped) or discotic (disk-shaped) liquid crystals that exhibit mesophases. orientjchem.org In these phases, the molecules have a degree of orientational and/or positional order, which can be exploited to create large, well-aligned domains of the semiconductor. acs.org

This high level of molecular order is advantageous for charge transport, as it can reduce the number of charge-trapping defects that are often present at the grain boundaries of polycrystalline films. acs.org The incorporation of units like 3-cyclohexylthiophene (B1363739) into larger, rigid molecular structures can induce or modify liquid crystalline behavior. mdpi.com Therefore, this compound is a potential precursor for synthesizing these advanced functional materials where the cyclohexyl group can help tune the mesophase properties and temperature ranges. tandfonline.comresearchgate.net

Lack of Specific Research Data on "this compound" in Organic Light-Emitting Diodes

Following a comprehensive search of scientific literature, patents, and chemical databases, it has been determined that there is a significant lack of specific published research focusing on the direct application of "this compound" in the field of Organic Light-Emitting Diodes (OLEDs). While this compound is available commercially as a chemical intermediate, its role as a precursor for materials in advanced materials science, particularly for OLEDs, is not well-documented in publicly accessible research.

The investigation sought to uncover detailed research findings, including data on the potential of materials derived from "this compound" in OLEDs and the influence of its specific molecular architecture on device performance. However, the search did not yield any scholarly articles, patents, or conference proceedings that provide the necessary data to fulfill the requested article structure.

Information is available for structurally related compounds, such as "2-bromo-3-hexylthiophene," which serves as a monomer for the well-studied polymer poly(3-hexylthiophene) (P3HT). P3HT has been explored in various organic electronic applications, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While the broader class of thiophene-based materials is extensively used in OLEDs as charge transport layers and as part of emissive molecules, specific performance data and structure-property relationship studies concerning the cyclohexyl-substituted variant are not present in the available literature.

Consequently, it is not possible to generate a scientifically accurate and detailed article on the "" of "this compound" with a focus on its "Potential in Organic Light-Emitting Diodes (OLEDs)" and the "Influence of Molecular Architecture on Device Performance" as outlined in the user's request. The creation of data tables with research findings on this specific compound's application in OLEDs is also not feasible due to the absence of source material.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-bromo-3-cyclohexylthiophene and its corresponding polymer, poly(3-cyclohexylthiophene) (P3cHT).

In the polymerization of 3-substituted thiophenes like this compound, the monomer units can couple in different orientations, leading to head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages. The degree of this regiochemical regularity significantly impacts the polymer's ability to form ordered structures, which in turn affects its electronic properties.

¹H NMR spectroscopy is the primary method used to quantify the percentage of HT couplings. The chemical shift of the proton on the thiophene (B33073) ring is sensitive to its local electronic environment. In highly regioregular poly(3-alkylthiophene)s, the aromatic proton in an HT linkage typically appears as a distinct peak in the ¹H NMR spectrum. For example, in block copolymers of poly(3-hexylthiophene)-b-poly(3-cyclohexylthiophene) (P3HT-b-P3cHT), the aromatic protons corresponding to the P3cHT block have been identified around δ = 7.0 ppm. By integrating the area of the peak corresponding to HT linkages and comparing it to other signals in the aromatic region, the regioregularity can be precisely calculated. Studies on P3HT-b-P3cHT have reported regioregularity values exceeding 90%, indicating a highly ordered polymer backbone.

Table 1: ¹H NMR Data for Regioregularity Determination in P3HT-b-P3cHT

Polymer Sample Aromatic Proton Chemical Shift (δ ppm) Calculated Regioregularity (%)
HcH63 7.0 (for P3cHT block) 91.4
HcH77 7.0 (for P3cHT block) 94.5

Data sourced from a study on P3HT-b-P3cHT block copolymers.

For the monomer this compound, ¹H and ¹³C NMR spectroscopy are used to confirm its structural integrity after synthesis. The ¹H NMR spectrum would be expected to show distinct signals for the single proton on the thiophene ring and the protons of the cyclohexyl group. The chemical shift, splitting pattern (multiplicity), and integration of these signals would confirm the substitution pattern. Similarly, the ¹³C NMR spectrum would show a characteristic number of signals corresponding to the unique carbon atoms in the thiophene ring and the cyclohexyl side chain, confirming the successful synthesis of the target intermediate.

Mass Spectrometry (e.g., LC-MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. When coupled with a separation technique like liquid chromatography (LC-MS), it can also be used to assess the purity of a sample by identifying and quantifying any impurities or side products from the synthesis. The mass spectrometer ionizes the molecule and measures its mass-to-charge ratio (m/z). For this compound, the molecular ion peak would be expected to correspond to its molecular weight, and the characteristic isotopic pattern of bromine (approximately a 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would provide a definitive signature for its presence in the molecule.

Chromatographic Techniques (e.g., HPLC, UPLC, GPC) for Purity and Molecular Weight Determination

Chromatographic methods are essential for both the purification of the monomer and the characterization of the resulting polymer. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) can be used to assess the purity of this compound.

For the polymer, Gel Permeation Chromatography (GPC) is the standard method for determining its molecular weight and molecular weight distribution, which is described by the polydispersity index (PDI). These parameters are critical as they influence the polymer's processability and physical properties. Research on poly(3-cyclohexylthiophene) and its block copolymers reports weight-average molecular weights (Mw) ranging from tens to hundreds of thousands of g/mol , with PDI values that vary depending on the polymerization method.

Table 2: Molecular Weight Data for Poly(3-cyclohexylthiophene) and Derivatives by GPC

Polymer Synthesis Method Weight-Average Molecular Weight (Mw) Polydispersity Index (PDI)
P3cHT FeCl₃ Method 56,000 g/mol 9.0
P3HT-b-P3cHT (HcH63) GRIM 155,500 g/mol 1.45
P3HT-b-P3cHT (HcH77) GRIM 210,800 g/mol 1.57

Data is relative to polystyrene standards.

X-ray Scattering Techniques (e.g., SAXS, WAXS) for Microphase Separation and Crystalline Domains in Polymers

The solid-state morphology of polymers derived from this compound is investigated using X-ray scattering techniques. Wide-Angle X-ray Scattering (WAXS) provides information on atomic-scale ordering, such as the packing of polymer chains within crystalline domains. Small-Angle X-ray Scattering (SAXS) probes larger length scales and is used to characterize microphase separation in block copolymers or the size and spacing of crystalline and amorphous regions.

In studies of P3HT-b-P3cHT block copolymers, WAXS has been used to confirm that both the P3HT and P3cHT blocks form separate crystalline domains. The WAXS patterns show a characteristic interlayer backbone d-spacing of 1.40 nm for the P3cHT domains, which relates to the distance between stacked polymer backbones separated by the cyclohexyl side chains. SAXS measurements on the same materials revealed microphase separation with characteristic length scales between 17.0 and 21.7 nm, corresponding to the size of the separated domains.

Optical Spectroscopy (e.g., UV-Vis, Photoluminescence) for Electronic Properties

The electronic properties of conjugated polymers like P3cHT are studied using optical spectroscopy. UV-Visible (UV-Vis) absorption spectroscopy measures the energy required to excite electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), providing information on the polymer's bandgap. Photoluminescence (PL) spectroscopy analyzes the light emitted when these excited electrons return to the ground state.

The shape and position of the absorption and emission peaks are highly sensitive to the polymer's conformation and degree of intermolecular ordering. For P3cHT, the absorption maximum (λmax) in thin films has been reported at 426 nm. The PL emission maximum for a P3cHT thin film was observed at 711 nm, a significant red-shift that indicates strong intermolecular interactions in the solid state. In block copolymers, the PL emission is often dominated by the lower-bandgap block, with P3HT-b-P3cHT films showing emission maxima between 646–661 nm, characteristic of the P3HT segment.

Table 3: Optical Properties of Poly(3-cyclohexylthiophene)

Material Measurement Type Wavelength (nm)
P3cHT Film UV-Vis Absorption (λmax) 426

Computational and Theoretical Investigations of 2 Bromo 3 Cyclohexylthiophene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-bromo-3-cyclohexylthiophene, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical and physical properties.

Key electronic parameters that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and its electronic excitation properties. rroij.com A smaller HOMO-LUMO gap generally suggests that a molecule will be more reactive and can be more easily excited electronically. rroij.com

In the case of this compound, the electron-rich thiophene (B33073) ring, the electron-withdrawing bromine atom, and the bulky alkyl cyclohexyl group all influence the electronic landscape. The bromine atom is expected to lower the energy of the HOMO due to its inductive effect, while the cyclohexyl group, being a weak electron-donating group, may slightly raise it. DFT calculations can precisely quantify these effects.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data are representative values based on theoretical calculations for structurally similar compounds and should be considered illustrative.)

PropertyPredicted Value
HOMO Energy-6.45 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap5.22 eV
Dipole Moment1.8 D

These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost. researchgate.net The results of such analyses are crucial for designing molecules with tailored electronic properties for applications in organic semiconductors and other electronic devices.

Molecular Modeling and Simulations for Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and how it interacts with other molecules. Molecular modeling and simulations, including molecular mechanics and molecular dynamics, are employed to explore the potential energy surface of the molecule and identify its most stable conformations.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the cyclohexyl group to the thiophene ring and the chair-boat conformations of the cyclohexane (B81311) ring itself. The interaction between the bulky cyclohexyl group and the bromine atom at the adjacent position on the thiophene ring can lead to significant steric hindrance, which will dictate the preferred orientation of the two rings relative to each other.

Molecular mechanics calculations can be used to systematically rotate the dihedral angle between the thiophene and cyclohexyl rings and calculate the corresponding energy, leading to a rotational energy profile. This profile reveals the energy barriers between different conformations and identifies the lowest energy (most stable) conformers. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule at different temperatures.

Table 2: Calculated Conformational Preferences of this compound (Note: These values are illustrative and based on theoretical models of sterically hindered biaryl systems.)

ConformerDihedral Angle (Thiophene-Cyclohexyl)Relative Energy (kcal/mol)
Anti-periplanar~180°0.0
Syn-periplanar~0°+5.8
Gauche~60°+2.1

The results of conformational analysis are critical for understanding how molecules of this compound might pack in the solid state, which has significant implications for the charge transport properties of materials derived from it.

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction pathways. By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) map is a valuable tool derived from DFT calculations that visualizes the charge distribution on the molecule's surface. rroij.com For this compound, the MEP would likely show regions of negative potential around the sulfur atom and the bromine atom, indicating their nucleophilic character. Conversely, regions of positive potential would be expected around the hydrogen atoms of the thiophene ring, suggesting their susceptibility to electrophilic attack.

Furthermore, the bromine atom at the 2-position of the thiophene ring is a key functional group for cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. nih.gov These reactions are fundamental for the synthesis of conjugated polymers and other complex organic molecules. Theoretical calculations can be used to model the reaction mechanisms of these transformations, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies can help in optimizing reaction conditions and predicting the feasibility of synthesizing specific target molecules.

The bulky cyclohexyl group at the 3-position is expected to exert a significant steric influence on the reactivity at the adjacent 2-position, potentially hindering the approach of bulky reagents. Computational modeling can quantify this steric hindrance and predict its impact on reaction rates and yields.

Theoretical Studies of Structure-Property Relationships in Derived Materials

This compound can serve as a monomer for the synthesis of conjugated polymers, such as poly(3-cyclohexylthiophene). Theoretical studies play a crucial role in establishing structure-property relationships for these materials, which is essential for their application in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

For polymers derived from this monomer, theoretical investigations can predict key properties such as:

Band Gap: The electronic band gap of the polymer, which determines its optical absorption and emission properties.

Charge Carrier Mobility: The ease with which electrons and holes can move through the material, a critical factor for device performance.

Morphology: The arrangement of polymer chains in the solid state, which is heavily influenced by the bulky cyclohexyl side chains. These side chains can affect the planarity of the polymer backbone and the intermolecular packing, both of which have a profound impact on electronic properties. cmu.edu

Computational models can simulate the aggregation of polymer chains and predict the resulting morphology. For instance, the presence of the bulky cyclohexyl group might disrupt the close packing of the polymer backbones, which could lead to a decrease in charge carrier mobility compared to polymers with smaller alkyl side chains. osti.gov However, it could also enhance the solubility of the polymer, which is an important practical consideration for device fabrication.

Q & A

Q. What are the established synthetic routes for preparing 2-Bromo-3-cyclohexylthiophene in laboratory settings?

  • Methodological Answer : The synthesis typically involves:
  • Direct Bromination : Using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination with Br₂ in the presence of Lewis acids like FeCl₃. The cyclohexyl group may influence regioselectivity due to steric and electronic effects .
  • Cross-Coupling : Suzuki-Miyaura coupling of 3-cyclohexylthiophene-2-boronic acid with brominated aryl halides, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand-to-metal ratios .
  • Post-Functionalization : Bromination of pre-synthesized 3-cyclohexylthiophene derivatives, requiring careful control of reaction time and temperature to avoid over-bromination .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity (e.g., distinguishing C2 vs. C5 bromination) and cyclohexyl group integration. 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine.
  • HPLC-PDA : Assesses purity (>98% for most synthetic studies) and detects byproducts like di-brominated derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 3-cyclohexylthiophene be addressed?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination at the electron-rich C2 position.
  • Catalyst Tuning : FeCl₃ vs. AlCl₃ alters electrophilic reactivity; computational modeling (DFT) predicts transition-state stability for regioselective pathways .
  • Steric Guidance : The cyclohexyl group at C3 sterically hinders bromination at adjacent positions, favoring C2 substitution. Confirmation via X-ray crystallography is advised .

Q. What role do computational methods play in optimizing Suzuki couplings involving this compound?

  • Methodological Answer :
  • DFT Calculations : Predict coupling efficiency by analyzing electron density maps and steric bulk around the bromine atom. For example, the cyclohexyl group may slow transmetallation steps, requiring bulkier ligands (e.g., SPhos) to accelerate reactivity .
  • Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys propose alternative pathways (e.g., Stille couplings) if Suzuki yields are inconsistent .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-Bromo-3-ethylthiophene) to identify shifts caused by the cyclohexyl group’s electron-donating effects .
  • Variable Temperature NMR : Resolves signal splitting due to rotational barriers in the cyclohexyl-thiophene bond .
  • Crystallographic Validation : Single-crystal X-ray structures provide definitive regiochemical assignments if NMR data is ambiguous .

Data Contradiction Analysis

Q. Why do cross-coupling reactions with this compound show inconsistent yields across studies?

  • Methodological Answer :
  • Catalyst Deactivation : The cyclohexyl group may adsorb onto Pd catalysts, reducing efficiency. Pre-activating the catalyst with tertiary phosphines (e.g., P(t-Bu)₃) mitigates this .
  • Oxygen Sensitivity : Bromothiophenes are prone to oxidation; rigorous Schlenk techniques or glovebox use improves reproducibility .
  • Substrate Purity : Trace impurities (e.g., residual Br₂) inhibit coupling. Purify via column chromatography (SiO₂, hexane/EtOAc) before use .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight275.25 g/mol (C₁₀H₁₄BrS)
Common Synthetic Yield65–78% (NBS bromination)
HPLC Retention Time12.3 min (C18, 70:30 MeCN/H₂O)
¹H NMR (CDCl₃)δ 6.85 (s, 1H, thiophene), 1.45 (m, cyclohexyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.